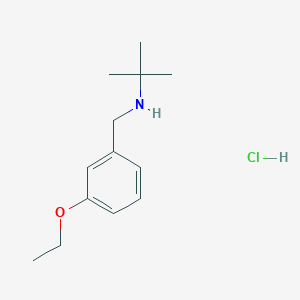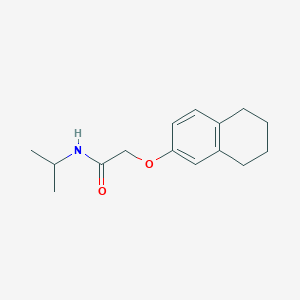![molecular formula C19H23N3O5S B5315962 N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, also known as MPS, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide works by inhibiting the activity of certain enzymes and proteins in the body, leading to a decrease in inflammation and other physiological effects. N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide in lab experiments is its unique mechanism of action, which may allow researchers to study specific pathways and enzymes involved in inflammation and other physiological processes. However, one limitation of using N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide is its potential toxicity and side effects, which must be carefully monitored in any experiments involving this compound.
Orientations Futures
There are many potential future directions for research involving N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, including further studies on its mechanism of action and potential therapeutic applications. Other areas of research may focus on the synthesis of new N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide derivatives with improved properties and reduced toxicity. Overall, N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylsulfonyl chloride with piperazine followed by the addition of 4-methoxyaniline. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a potential treatment for cancer, neurological disorders, and inflammation. N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-16-5-3-15(4-6-16)20-19(23)21-11-13-22(14-12-21)28(24,25)18-9-7-17(27-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNHVOHFOGBVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)
![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)

![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)